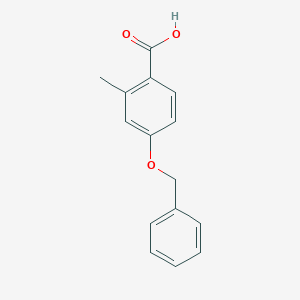

4-(Benzyloxy)-2-methylbenzoic acid

Descripción general

Descripción

Rolicyprina es un antidepresivo sintético conocido por su potente inhibición de la monoamino oxidasa in vivo. Es un compuesto farmacológicamente activo solo después de la biotransformación, y su farmacología es similar a la de la tranilcipromina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Rolicyprina puede sintetizarse a través de una reacción que involucra N-Boc-O-tosil hidroxilamina o N-Boc-O-mesil hidroxilamina en un disolvente orgánico a temperaturas entre 0 y 20 grados Celsius, bajo la acción de N-metil morfolina. El producto intermedio, N-Boc-O-ciclopropilhidrazina, se somete a una reacción de desprotección con una solución acuosa de cloruro de hidrógeno para eliminar el grupo protector Boc, lo que resulta en clorhidrato de ciclopropilhidrazina .

Métodos de producción industrial: El método descrito anteriormente es adecuado para la producción industrial debido a sus condiciones de operación suaves, simplicidad y conveniencia. También ofrece una buena perspectiva de aplicación al reducir costos y mejorar el rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: Rolicyprina se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Generalmente involucra agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Comúnmente utiliza agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: A menudo involucra reacciones de sustitución nucleofílica utilizando reactivos como hidróxido de sodio o cianuro de potasio.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Intermediate Use

The compound serves as an important intermediate in the synthesis of various organic molecules. Its benzyloxy group enhances its reactivity, making it suitable for further functionalization in the development of pharmaceuticals and agrochemicals. The compound can be synthesized through nucleophilic substitution reactions, typically involving the reaction of 2-methylbenzoic acid derivatives with benzyl alcohol under basic conditions .

Enzyme Interaction Studies

4-(Benzyloxy)-2-methylbenzoic acid has been utilized as a probe in biochemical assays to study enzyme interactions. Its structural similarity to natural substrates allows researchers to investigate enzyme mechanisms and identify potential inhibitors. This application is crucial for drug discovery processes, where understanding enzyme behavior can lead to the development of new therapeutics .

Pharmacological Potential

Research indicates that derivatives of this compound exhibit significant pharmacological activity. For instance, compounds derived from this scaffold have shown promise as PPARα agonists, which play a vital role in regulating lipid metabolism and glucose homeostasis. In vivo studies demonstrated that these derivatives could reduce retinal vascular leakage in diabetic models, suggesting potential applications in treating diabetic retinopathy .

Diabetic Retinopathy Model

A study involving streptozotocin-induced diabetic rats investigated the efficacy of a derivative of this compound. The results indicated a significant reduction in retinal vascular leakage compared to control groups, highlighting the compound's therapeutic potential without notable side effects like hepatomegaly .

Antiviral Activity

While direct testing on herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) has not been extensively conducted with this specific compound, related compounds have exhibited antiviral properties against these viruses. This opens avenues for further exploration of this compound derivatives as potential antiviral agents .

Summary Table of Applications

Mecanismo De Acción

Rolicyprina ejerce sus efectos principalmente inhibiendo la monoamino oxidasa, una enzima responsable de la degradación de los neurotransmisores monoaminérgicos como la serotonina, la noradrenalina y la dopamina. Esta inhibición conduce a niveles elevados de estos neurotransmisores en el cerebro, lo que puede ayudar a aliviar los síntomas de la depresión. El compuesto debe biotransformarse para volverse farmacológicamente activo .

Compuestos similares:

Tranilcipromina: Otro inhibidor de la monoamino oxidasa con efectos farmacológicos similares.

Fenelzina: Un inhibidor no selectivo de la monoamino oxidasa utilizado para tratar la depresión y los trastornos de ansiedad.

Isocarboxazida: Otro inhibidor de la monoamino oxidasa con propiedades antidepresivas.

Singularidad: La singularidad de Rolicyprina radica en su requisito de biotransformación para volverse activa, lo que la diferencia de otros inhibidores de la monoamino oxidasa. Esta característica puede influir en su farmacocinética y farmacodinámica, ofreciendo potencialmente beneficios terapéuticos distintos .

Comparación Con Compuestos Similares

Tranylcypromine: Another monoamine oxidase inhibitor with similar pharmacological effects.

Phenelzine: A non-selective monoamine oxidase inhibitor used to treat depression and anxiety disorders.

Isocarboxazid: Another monoamine oxidase inhibitor with antidepressant properties.

Uniqueness: Rolicyprine’s uniqueness lies in its requirement for biotransformation to become active, which differentiates it from other monoamine oxidase inhibitors. This characteristic may influence its pharmacokinetics and pharmacodynamics, potentially offering distinct therapeutic benefits .

Actividad Biológica

4-(Benzyloxy)-2-methylbenzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a benzyloxy group attached to a methyl-substituted benzoic acid, which may influence its solubility and interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These activities are crucial in preventing oxidative stress-related cellular damage. For instance, studies on related benzoic acid derivatives have shown their capacity to scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

2. Antimicrobial Effects

The antimicrobial potential of benzoic acid derivatives has been well-documented. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes, leading to cell lysis and death .

| Microbial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

3. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a potential for therapeutic application in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical for the synthesis of inflammatory mediators .

- Regulation of Gene Expression : The compound may modulate the expression of genes involved in oxidative stress response and inflammation through transcription factor activation or inhibition.

Case Study 1: Antioxidant Efficacy

A study conducted on fibroblast cells revealed that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels. The findings indicated that this compound could enhance cellular antioxidant defenses by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against several pathogenic bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, with notable effectiveness against Staphylococcus aureus, suggesting its potential use as a natural preservative or therapeutic agent .

Propiedades

IUPAC Name |

2-methyl-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKFWANCNDKESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611292 | |

| Record name | 4-(Benzyloxy)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17819-91-9 | |

| Record name | 4-(Benzyloxy)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.